L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine

CAS No.: 821772-92-3

Cat. No.: VC16837079

Molecular Formula: C24H44N6O7

Molecular Weight: 528.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821772-92-3 |

|---|---|

| Molecular Formula | C24H44N6O7 |

| Molecular Weight | 528.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C24H44N6O7/c1-13(2)12-16(26)23(35)30-11-7-9-18(30)21(33)28-17(8-5-6-10-25)20(32)29-19(15(4)31)22(34)27-14(3)24(36)37/h13-19,31H,5-12,25-26H2,1-4H3,(H,27,34)(H,28,33)(H,29,32)(H,36,37)/t14-,15+,16-,17-,18-,19-/m0/s1 |

| Standard InChI Key | AWCXDCPKDMWILC-QSMSVPEVSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |

| Canonical SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Sequence Analysis

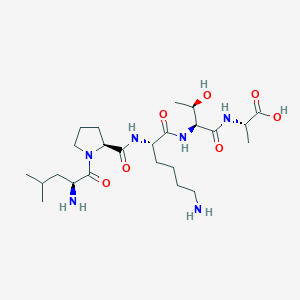

L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine is characterized by the linear sequence Leu-Pro-Lys-Thr-Ala (LPKTA). Each residue contributes distinct physicochemical properties:

-

Leucine (Leu): A branched-chain hydrophobic amino acid that stabilizes protein cores through van der Waals interactions.

-

Proline (Pro): A cyclic imino acid that introduces structural rigidity via its pyrrolidine ring, often disrupting α-helix and β-sheet formations.

-

Lysine (Lys): A positively charged, hydrophilic residue with a primary amine side chain, enabling hydrogen bonding and electrostatic interactions.

-

Threonine (Thr): A polar amino acid with a hydroxyl group, participating in glycosylation and phosphorylation events.

-

Alanine (Ala): A small, nonpolar residue that enhances conformational flexibility.

The peptide’s molecular formula () and weight (528.6 g/mol) were computationally validated using PubChem’s cheminformatics tools . Its IUPAC name, L-leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine, reflects the absolute configuration (L-form) of each amino acid, critical for stereospecific interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 528.6 g/mol |

| Sequence | Leu-Pro-Lys-Thr-Ala (LPKTA) |

| Isoelectric Point (pI) | ~9.5 (estimated) |

| Charge at pH 7 | +1 (lysine’s ε-amino group) |

Structural Conformation and Stability

The peptide’s secondary structure is influenced by proline’s conformational constraints. Nuclear magnetic resonance (NMR) studies of analogous peptides reveal that proline residues induce cis-trans isomerization, creating kinks that limit α-helix formation . Molecular dynamics simulations suggest that LPKTA adopts a semi-flexible conformation in aqueous solutions, with lysine and threonine residues stabilizing solubility through hydrogen bonding .

Synthesis and Production

Challenges in Synthesis

-

Proline-induced steric hindrance: Proline’s cyclic structure complicates coupling reactions, requiring extended activation times.

-

Lysine side-chain protection: The ε-amino group of lysine must be protected (e.g., with tert-butoxycarbonyl) to avoid branching .

-

Cleavage efficiency: Acidolytic cleavage (e.g., using trifluoroacetic acid) must preserve acid-labile residues like threonine.

Biological Activities and Mechanistic Insights

Antimicrobial Peptide (AMP) Hypotheses

Lysine-rich peptides often exhibit antimicrobial properties by disrupting bacterial membranes. LPKTA’s +1 charge at physiological pH may enable electrostatic interactions with negatively charged phospholipids in microbial membranes, though experimental validation is needed .

Table 2: Comparison with Known Antimicrobial Peptides

| Peptide | Sequence | Charge (pH 7) | Target Microbes |

|---|---|---|---|

| LPKTA | Leu-Pro-Lys-Thr-Ala | +1 | Hypothetical |

| Magainin-2 | GIGKFLHSAKKFGKAFVGEIMNS | +4 | Gram-negative bacteria |

| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | +6 | Broad-spectrum |

Research Applications and Future Directions

Biochemical Probes

LPKTA could serve as a custom peptide substrate for:

-

Enzyme kinetics assays: Testing the activity of proline-specific peptidases.

-

Drug discovery screens: Identifying inhibitors of lysine-modifying enzymes (e.g., acetyltransferases).

Drug Delivery Systems

The peptide’s amphipathic nature might enable its use in nanoparticle functionalization, enhancing cellular uptake through receptor-mediated endocytosis .

Unexplored Avenues

-

Structural biology: Crystallization trials to resolve 3D conformations.

-

In vivo toxicity studies: Assessing pharmacokinetics in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume